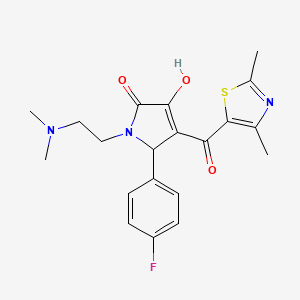
1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H22FN3O3S and its molecular weight is 403.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
The compound belongs to a class of chemicals that have been utilized as precursors in the synthesis of structurally diverse libraries for various chemical studies. For instance, derivatives similar to this compound have been used in alkylation and ring closure reactions to generate a wide range of compounds. These synthetic routes often lead to the creation of molecules with potential pharmacological properties or materials with unique physical properties (Roman, 2013).
Material Science and Sensing Applications
Compounds with structural similarities have been developed for use in sensing applications, particularly for detecting environmental changes. A study highlighted the development of fluorescent probes based on a core structure related to this compound, which exhibited aggregation-enhanced emission features for real-time monitoring of carbon dioxide levels (Wang et al., 2015). Such materials are crucial for environmental monitoring and may find applications in biological and medical fields.
Biological and Pharmacological Studies
The compound's framework is structurally related to pyrrole derivatives, which have been synthesized and studied for their antimicrobial properties. Novel substituted pyrrole derivatives have shown significant in vitro antibacterial activity, which positions them as potential candidates for developing new antimicrobial agents (Kumar et al., 2017). Additionally, similar structures have been investigated for their antitumor activities, suggesting a potential for cancer research and therapy development (Liu et al., 2016).
Electroluminescent and Optical Materials
Research has also explored the synthesis of new low-molecular-weight compounds with potential applications in electroluminescent layers for organic light-emitting devices (OLEDs). These compounds, closely related in structure, exhibit promising photophysical properties for the development of color electroluminescent structures, indicating their use in the advancement of display technologies (Dobrikov et al., 2011).
Propriétés
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-11-19(28-12(2)22-11)17(25)15-16(13-5-7-14(21)8-6-13)24(10-9-23(3)4)20(27)18(15)26/h5-8,16,26H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMCQMKECFUJPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CCN(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
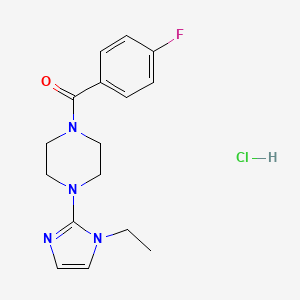



![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2412872.png)

![(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2412875.png)
![2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole](/img/structure/B2412878.png)
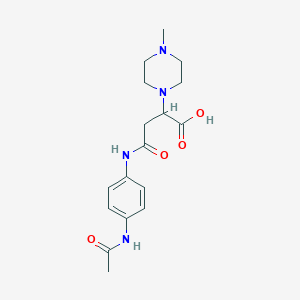
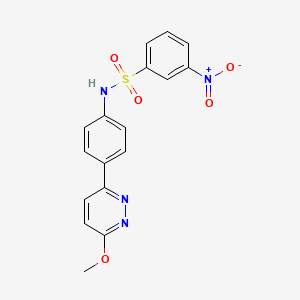
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2412882.png)
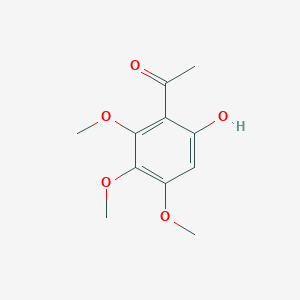
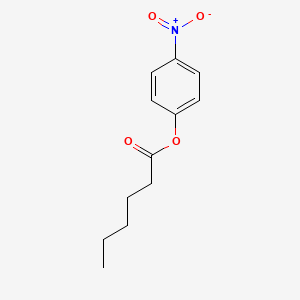
![1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412891.png)
